

Spectroscopic Data Guide: Dihexyl Azelate (CAS 109-31-9)[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Dihexyl azelate

CAS No.: 109-31-9

Cat. No.: B089611

[Get Quote](#)

Chemical Identity & Structural Context

Dihexyl azelate (also known as Di-n-hexyl azelate or DnHA) is the diester formed from the condensation of azelaic acid (nonanedioic acid) and 1-hexanol. It is characterized by a linear, symmetrical aliphatic structure, which dictates its spectroscopic signature.

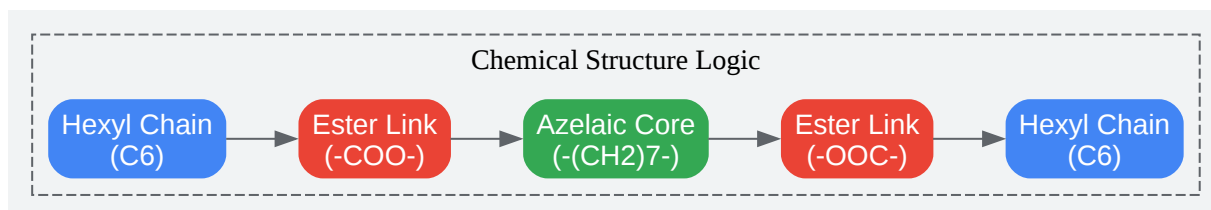
Key Properties

Property	Data
IUPAC Name	Dihexyl nonanedioate
CAS Number	109-31-9
Molecular Formula	C ₂₁ H ₄₀ O ₄
Molecular Weight	356.54 g/mol
Physical State	Clear, colorless liquid
Boiling Point	~282 °C (at 760 mmHg)

Structural Visualization

The molecule possesses

symmetry (effective) in solution, simplifying its NMR spectra. The structure consists of a central azelaic core (7 methylene groups between 2 carbonyls) flanked by two hexyl chains.



[Click to download full resolution via product page](#)

Caption: Logical segmentation of **Dihexyl Azelate** for spectroscopic assignment.

Infrared Spectroscopy (FT-IR)

Objective: Validation of functional groups (Ester C=O, C-O, and Alkyl C-H).

The IR spectrum of **Dihexyl azelate** is dominated by the strong ester carbonyl stretch and the aliphatic hydrocarbon backbone.

Diagnostic Peak Assignments

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Structural Origin
2950 - 2850	C-H Stretch (Sym/Asym)	Alkane	Hexyl chains & Azelate core
1735 - 1745	C=O Stretch	Ester	Carbonyl group (Strongest Peak)
1460 - 1470	C-H Bend (Scissoring)	Methylene (-CH ₂ -)	Backbone
1160 - 1180	C-O Stretch (Asym)	Ester	C(=O)-O bond
1050 - 1100	O-C Stretch	Ester	O-CH ₂ bond
720 - 730	CH ₂ Rocking	Long Chain Alkane	(CH ₂) _n where n ≥ 4

Technical Insight: The absence of a broad peak at 3200–3500 cm⁻¹ (O-H stretch) is a critical purity indicator, confirming the absence of unreacted hexanol or azelaic acid.

Nuclear Magnetic Resonance (NMR)

Objective: Structural elucidation and confirmation of the diester symmetry.

Proton NMR (¹H-NMR)

Solvent: CDCl₃ (Chloroform-d) | Reference: TMS (0.00 ppm)

Due to the symmetry of the molecule, the two hexyl chains are chemically equivalent, as are the two halves of the azelate core.

Shift (δ , ppm)	Multiplicity	Integration	Assignment	Mechanistic Logic
4.06	Triplet (t)	4H	-O-CH ₂ -	Deshielded by electronegative oxygen.
2.29	Triplet (t)	4H	-CO-CH ₂ -	Alpha to carbonyl (deshielded).
1.58 - 1.65	Multiplet (m)	8H	β -CH ₂	Beta to functional groups (O-CH ₂ -CH ₂ & CO-CH ₂ -CH ₂).
1.25 - 1.35	Multiplet (m)	18H	Bulk -CH ₂ -	Internal methylene protons (shielded).
0.89	Triplet (t)	6H	-CH ₃	Terminal methyl groups.

Carbon-13 NMR (¹³C-NMR)

Solvent: CDCl₃

Shift (δ , ppm)	Carbon Type	Assignment
174.0	Quaternary (C=O)	Carbonyl carbon
64.4	CH ₂	-O-CH ₂ - (Hexyl alpha)
34.4	CH ₂	-CO-CH ₂ - (Acid alpha)
31.5	CH ₂	Hexyl chain internal
29.1 - 28.6	CH ₂	Azelate core internal (multiple peaks)
25.6	CH ₂	Beta carbons
22.6	CH ₂	Hexyl chain (γ to methyl)
14.1	CH ₃	Terminal Methyl

Mass Spectrometry (MS)

Objective: Molecular weight confirmation and fragmentation fingerprinting.^[1] Method: Electron Ionization (EI, 70 eV) is standard for library matching.

Fragmentation Pathway

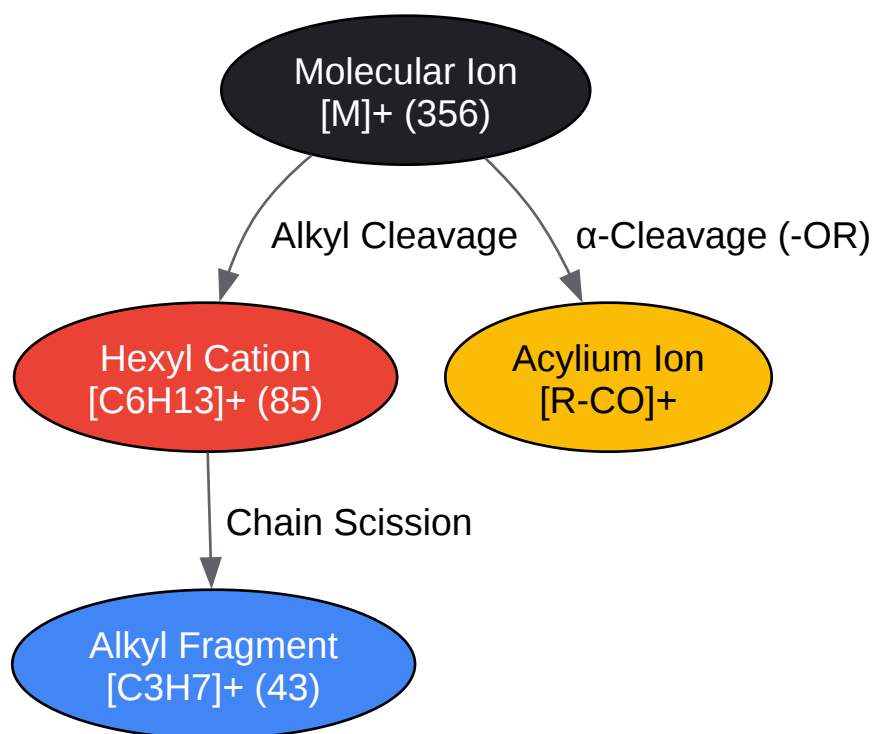
Dihexyl azelate follows the classic fragmentation rules for aliphatic esters:

- Alpha-cleavage next to the carbonyl.
- McLafferty Rearrangement (due to γ -hydrogens available in the hexyl chain).
- Alkyl chain fragmentation.

Key Ion Peaks (m/z)

m/z	Abundance	Fragment Identity	Mechanism
356	Very Low	$[M]^+$	Molecular Ion (often unstable in esters).
314	Low	$[M - 42]^+$	Loss of Propene (McLafferty-like).
271	Medium	$[M - OC_6H_{13}]^+$	Loss of alkoxy group (Acylium ion).
85	High	$[C_6H_{13}]^+$	Hexyl Cation (Cleavage of alkyl chain).
57	High	$[C_4H_9]^+$	Butyl cation (Alkyl chain fragment).
43	Base Peak	$[C_3H_9]^+ / [C_2H_3O]^+$	Propyl cation or Acetyl-like fragment.

Interpretation: The spectrum is dominated by low molecular weight alkyl fragments (43, 57, 85) derived from the long hexyl chains. The peak at m/z 85 is diagnostic for the hexyl group.



[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathways for **Dihexyl Azelate** in EI-MS.

Experimental Protocols for Characterization

Protocol A: Sample Preparation for NMR

- Sampling: Dispense 10–20 mg of **Dihexyl azelate** liquid into a clean vial.
- Solvation: Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
- Homogenization: Vortex for 10 seconds to ensure complete miscibility.
- Transfer: Transfer to a 5mm high-precision NMR tube.
- Acquisition:
 - ¹H: 16 scans, 1 second relaxation delay.

- ^{13}C : 512–1024 scans (to resolve carbonyls).

Protocol B: GC-MS Analysis

- Dilution: Dilute the sample to 100 ppm (100 $\mu\text{g}/\text{mL}$) in HPLC-grade Hexane or Dichloromethane.
- Injection: 1 μL split injection (Split ratio 50:1).
- Column: DB-5ms or equivalent (30m x 0.25mm, 0.25 μm film).
- Temperature Program:
 - Hold 60°C for 2 min.
 - Ramp 10°C/min to 300°C.
 - Hold 5 min.
- Source: EI at 70 eV; Scan range 35–500 amu.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7985, **Dihexyl azelate**. Retrieved from [[Link](#)]
- NIST Mass Spectrometry Data Center. **Dihexyl azelate** Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [[Link](#)]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [2] (Foundational text for ester fragmentation and NMR assignments).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [2. Dihexyl azelate | C21H40O4 | CID 7985 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [Spectroscopic Data Guide: Dihexyl Azelate (CAS 109-31-9)[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b089611/docs#spectroscopic-data-guide-dihexyl-azelate-cas-109-31-9-1\]](https://www.benchchem.com/product/b089611/docs#spectroscopic-data-guide-dihexyl-azelate-cas-109-31-9-1)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

